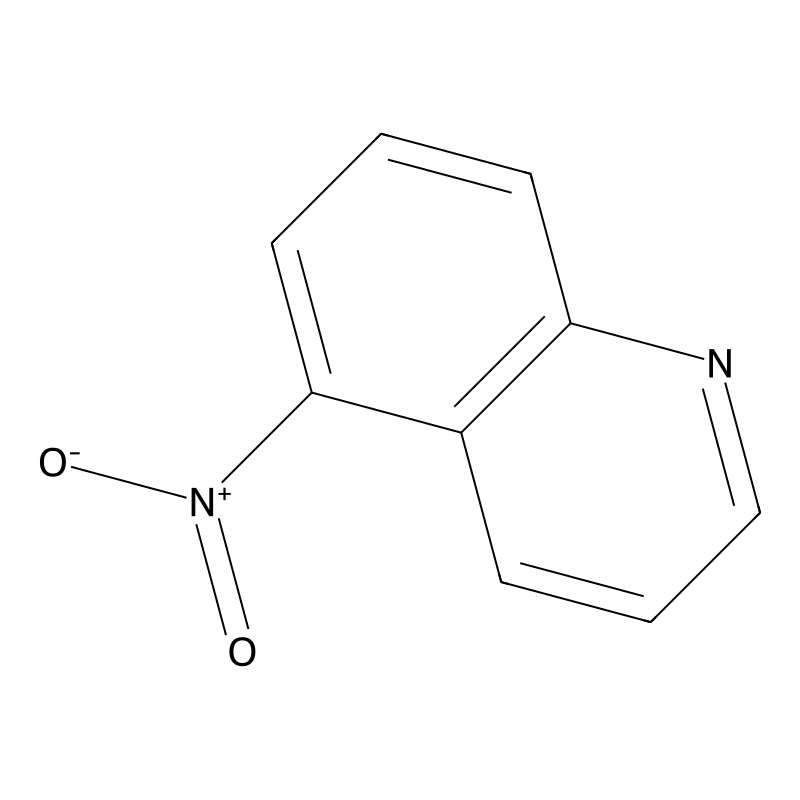

5-Nitroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Medicinal Chemistry and Drug Discovery

Scientific Field: Medicinal chemistry

Summary: 5-Nitroquinoline serves as a scaffold for drug discovery. Researchers explore its derivatives to develop novel pharmaceutical agents. The compound’s structural features make it an attractive starting point for designing bioactive molecules.

Methods of Application: Synthesis of 5-Nitroquinoline derivatives involves classical protocols like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach.

Results: Researchers have identified promising derivatives with potential biological activities, including antitumor, antioxidant, anti-inflammatory, and anti-COVID-19 properties.

Materials Science and Organic Electronics

Scientific Field: Materials science

Summary: 5-Nitroquinoline derivatives contribute to organic electronic devices. Their semiconducting properties make them suitable for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

Methods of Application: Researchers incorporate derivatives into device architectures and characterize their electrical properties.

Results: Improved OLEDs and FETs benefit applications in displays, sensors, and energy-efficient electronics.

5-Nitroquinoline is a heterocyclic organic compound characterized by the presence of a nitro group (-NO2) at the fifth position of the quinoline ring system. Its chemical formula is C₉H₆N₂O₂, and it has a molecular weight of approximately 174.16 g/mol . The compound is notable for its aromatic properties and is often used as a precursor in various chemical syntheses. The structure of 5-nitroquinoline consists of a bicyclic framework that includes both a benzene and a pyridine ring, making it a member of the quinoline family.

The mechanism of action of 5-Nitroquinoline depends on the specific application:

- Reduction: Under certain conditions, 5-nitroquinoline can be reduced to 5-aminoquinoline, often using copper oxide as a reducing agent .

- Oxidation: It can undergo oxidative transformations to yield metabolites such as 2-oxo-5-nitroquinoline and 2-oxo-5-aminoquinoline when reacted with aldehyde oxidase under aerobic conditions .

- Cycloaddition: The compound can engage in cycloaddition reactions, forming new heterocyclic compounds, which are significant in medicinal chemistry .

5-Nitroquinoline exhibits various biological activities, primarily due to its ability to interact with biological macromolecules. Some notable aspects include:

- Antimicrobial Properties: Nitroquinolines have been investigated for their potential antimicrobial effects, with some derivatives showing activity against bacteria and fungi.

- Anticancer Activity: Research indicates that certain nitroquinoline derivatives can inhibit cancer cell proliferation, making them candidates for further pharmacological development.

- Metabolic Studies: Studies have shown that 5-nitroquinoline can influence drug metabolism through its interactions with aldehyde oxidase, which may affect the pharmacokinetics of co-administered drugs .

The synthesis of 5-nitroquinoline can be achieved through several methods:

- Nitration of Quinoline: The most common method involves the nitration of quinoline using concentrated nitric acid, resulting in the formation of 5-nitroquinoline.

- Multicomponent Reactions: Recent studies have explored multicomponent reactions involving quinolines and other reagents to synthesize nitro derivatives efficiently .

- Functionalization Techniques: Various functionalization techniques have been developed to introduce the nitro group selectively into the quinoline framework.

5-Nitroquinoline has several applications across different fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer.

- Material Science: The compound is explored for its potential use in developing new materials with specific electronic properties.

- Chemical Research: It is utilized in synthetic organic chemistry for generating complex heterocyclic compounds.

Research on interaction studies involving 5-nitroquinoline has highlighted its role in metabolic pathways:

- Metabolism via Aldehyde Oxidase: Interaction studies indicate that 5-nitroquinoline can be metabolized by aldehyde oxidase, producing both oxidized and reduced metabolites under varying oxygen concentrations . This dual metabolic pathway suggests potential implications for drug interactions.

- Co-incubation Effects: Co-incubation with other known substrates has demonstrated that the presence of 5-nitroquinoline can alter the metabolic fate of these substrates, indicating significant interaction dynamics within biological systems .

Several compounds are structurally or functionally similar to 5-nitroquinoline. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Nitroquinoline | Quinoline derivative | Exhibits different biological activity profiles |

| 8-Hydroxy-5-nitroquinoline | Hydroxy derivative | Shows enhanced solubility and reactivity |

| 6-Nitroquinoline | Quinoline derivative | Known for distinct pharmacological properties |

| 7-Nitroquinoline | Quinoline derivative | Investigated for anti-cancer activity |

Uniqueness of 5-Nitroquinoline

What sets 5-nitroquinoline apart from these similar compounds is primarily its specific position of substitution on the quinoline ring, which influences its reactivity and biological activity. This positional effect plays a crucial role in determining the compound's interaction with enzymes and other biological targets.

XLogP3

LogP

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard